molecular formula C14H9NO3 B8696728 1-Amino-2-hydroxyanthra-9,10-quinone

1-Amino-2-hydroxyanthra-9,10-quinone

Cat. No.: B8696728
M. Wt: 239.23 g/mol
InChI Key: PZHGBWKPRMYCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-hydroxyanthra-9,10-quinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of an amino group at the first position and a hydroxyl group at the second position on the anthraquinone backbone. Its unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-hydroxyanthra-9,10-quinone can be synthesized through several methods. One common approach involves the ammonolysis of 1-nitroanthraquinone at high temperatures. This method employs a continuous-flow process, optimizing conditions such as reaction temperature, residence time, and the molar ratio of ammonia to 1-nitroanthraquinone to achieve high yields . Another method involves the bromination of 1-aminoanthraquinone followed by hydrolysis .

Industrial Production Methods: Industrial production often utilizes the continuous-flow ammonolysis method due to its efficiency and controllability. This process ensures a high yield of 1-amino-2-hydroxy-9,10-anthraquinone, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-hydroxyanthra-9,10-quinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 1-amino-2-hydroxy-9,10-anthraquinone exerts its effects involves interactions with cellular proteins and DNA. The compound’s structure allows it to intercalate into DNA, disrupting essential biological processes. Additionally, it can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell division and survival .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-hydroxyanthra-9,10-quinone stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance.

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

1-amino-2-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C14H9NO3/c15-12-10(16)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,16H,15H2

InChI Key

PZHGBWKPRMYCEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)N

Origin of Product

United States

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